molecular formula C23H26N4O3 B2432433 N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286714-61-1

N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2432433
CAS No.: 1286714-61-1
M. Wt: 406.486
InChI Key: MYXDGQURPWCPOW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17-6-8-18(9-7-17)21-15-27(25-23(21)26-10-12-30-13-11-26)16-22(28)24-19-4-3-5-20(14-19)29-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXDGQURPWCPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the morpholino group: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholino-substituted pyrazole.

    Attachment of the methoxyphenyl group: This step involves the reaction of the morpholino-substituted pyrazole with a methoxyphenyl halide or methoxyphenyl boronic acid under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction).

    Formation of the acetamide moiety: Finally, the compound is acylated with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride), while nucleophilic substitution may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Researchers may explore its potential as a drug candidate for various therapeutic areas, including anti-inflammatory, anticancer, or antimicrobial applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism or agonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(3-methoxyphenyl)-2-(3-piperidino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with a piperidino group instead of a morpholino group.

    N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methoxyphenyl, morpholino, and p-tolyl groups, along with the acetamide moiety, can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various research applications.

Biological Activity

N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, morpholine moiety, and a methoxyphenyl group. Its molecular formula is C20H24N4OC_{20}H_{24}N_4O, which contributes to its diverse biological activities. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are known for their broad spectrum of pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives with pyrazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. In vitro studies demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL for some derivatives, indicating strong antimicrobial activity .

CompoundMIC (μg/mL)Activity Against
7b0.22S. aureus
5a0.25S. epidermidis

2. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several phytopathogenic fungi. For instance, studies on related pyrazole derivatives revealed moderate to excellent inhibition of mycelial growth in various fungal species, suggesting potential applications in agricultural settings .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Some studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory processes . This suggests that this compound could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in microbial metabolism and inflammatory pathways.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis and death.
  • Biofilm Inhibition : The ability to inhibit biofilm formation has been noted, which is crucial for combating persistent infections caused by biofilm-forming bacteria .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • A series of pyrazole amides were synthesized and evaluated for their biological activities against various pathogens. The results indicated that modifications on the pyrazole ring significantly influenced their antimicrobial potency .
  • In another study, a derivative with similar structural components demonstrated significant anti-inflammatory activity by inhibiting LPS-induced NO production in macrophages, supporting its potential therapeutic use in inflammatory conditions .

Q & A

Basic: What is the synthetic route for N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Pyrazole ring formation : Cyclization of a hydrazine derivative with a diketone or β-ketoester to form the pyrazole core .

Substitution : Introducing the morpholino group via nucleophilic substitution or condensation reactions. The p-tolyl group is often incorporated through Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Acetamide linkage : Coupling the pyrazole intermediate with 3-methoxyphenylacetamide using reagents like EDCI/HOBt in anhydrous DMF .
Key challenges include optimizing reaction conditions (temperature, solvent polarity) to minimize side products and ensure regioselectivity.

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions. For example, the methoxy group at 3.8 ppm and pyrazole protons at 6.5–7.2 ppm .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., acetamide C=O stretch at ~1650 cm1^{-1}, morpholino C-N at ~1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 422.18 for C23_{23}H26_{26}N4_4O3_3) .
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtained (SHELX software is commonly used for refinement) .

Advanced: How does the morpholino group influence the compound’s pharmacokinetic properties?

Answer:
The morpholino moiety enhances:

  • Solubility : The oxygen atom in morpholine improves aqueous solubility via hydrogen bonding .
  • Bioavailability : Its rigid, saturated ring reduces metabolic degradation, increasing plasma half-life .
  • Target Interaction : The morpholino nitrogen may participate in hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .
    Comparative studies with non-morpholino analogs (e.g., piperidine derivatives) show reduced solubility and target affinity .

Advanced: What in vitro assays are recommended to evaluate its biological activity?

Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
    Controls should include structurally similar analogs (e.g., 3-acetylphenyl derivatives) to establish SAR .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Vary substituents : Compare p-tolyl vs. halogenated aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects .
  • Modify the pyrazole ring : Replace morpholino with piperazine or thiomorpholine to evaluate conformational flexibility .
  • Alter the acetamide linker : Test methylene vs. ethylene spacers for optimal target engagement .
    High-throughput screening (HTS) and molecular docking (AutoDock Vina) can prioritize derivatives for synthesis .

Advanced: How can computational modeling predict its binding affinity?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). The morpholino group may bind to the hinge region via H-bonds .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent .
  • QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .

Basic: What are potential biological targets for this compound?

Answer:
Based on structural analogs:

  • Kinases : Inhibition of EGFR or PI3K due to the pyrazole-acetamide scaffold’s resemblance to ATP-competitive inhibitors .
  • Inflammatory Mediators : COX-2 or TNF-α modulation via aryl group interactions .
  • Apoptosis Regulators : Bcl-2 family proteins, given pyrazole derivatives’ role in caspase activation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Target Validation : CRISPR knockout models to confirm on-target effects vs. off-target interactions .
    Cross-study comparisons (e.g., IC50_{50} values in similar cell lines) can identify methodological inconsistencies .

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